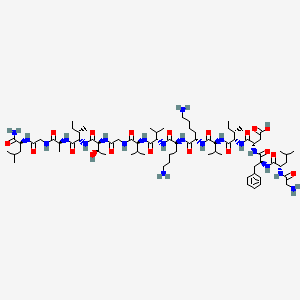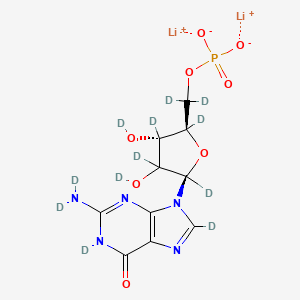
Taltobulin intermediate-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltobulin intermediate-9 is a chemical compound used as an intermediate in the synthesis of Taltobulin. Taltobulin is a potent tubulin inhibitor, commonly used as a cytotoxic component in antibody-drug conjugates (ADCs). It disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Taltobulin intermediate-9 involves multiple steps, including the use of various reagents and catalysts. One of the key steps in the synthesis is a four-component Ugi reaction (Ugi-4CR), which enables the rapid assembly of the compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Taltobulin intermediate-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of products, depending on the functional groups involved .
Applications De Recherche Scientifique
Taltobulin intermediate-9 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the development of new drugs.
Biology: Studied for its effects on cellular processes, particularly its ability to disrupt tubulin polymerization and induce apoptosis.
Medicine: Used in the development of ADCs for targeted cancer therapy, leveraging its potent cytotoxic effects.
Industry: Employed in the large-scale production of Taltobulin and related compounds for pharmaceutical applications
Mécanisme D'action
Taltobulin intermediate-9 exerts its effects by disrupting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound induces mitotic arrest, preventing cells from dividing. This leads to apoptosis, or programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hemiasterlin: A natural product with similar antimitotic properties.
HTI-286:
Colchicine: Another tubulin inhibitor that binds to the colchicine binding site on tubulin.
Uniqueness
Taltobulin intermediate-9 is unique in its potency and specificity as a tubulin inhibitor. Its ability to induce mitotic arrest and apoptosis makes it a valuable component in ADCs for targeted cancer therapy. Compared to similar compounds, this compound offers a balance of efficacy and reduced toxicity, making it a preferred choice in certain therapeutic applications .
Propriétés
Formule moléculaire |
C34H55N3O6 |
|---|---|
Poids moléculaire |
601.8 g/mol |
Nom IUPAC |
ethyl (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C34H55N3O6/c1-15-42-30(40)23(4)21-25(22(2)3)36(13)29(39)26(32(5,6)7)35-28(38)27(37(14)31(41)43-33(8,9)10)34(11,12)24-19-17-16-18-20-24/h16-22,25-27H,15H2,1-14H3,(H,35,38)/b23-21+/t25-,26-,27+/m1/s1 |
Clé InChI |
UCUGHLRPMCEWCW-MINJTFNTSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)/C |
SMILES canonique |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)



![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)





![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)

![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
